molecular formula C22H17N3O3S B2638744 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide CAS No. 681266-11-5

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide

Cat. No.: B2638744
CAS No.: 681266-11-5
M. Wt: 403.46
InChI Key: JLKDUQZLVHMPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide is a synthetic chemical compound designed for research and development applications. This molecule features a 5,5-dioxide-4,6-dihydrothieno[3,4-c]pyrazole core structure, a scaffold recognized in medicinal chemistry for its potential as a key intermediate in the synthesis of pharmacologically active molecules . The structure is substituted at the 2-position with a phenyl group and at the 3-position with a 2-naphthamide moiety, a configuration that is analogous to compounds investigated for their protein-binding affinities and potential as enzyme inhibitors . Compounds based on the pyrazolone and dihydrothienopyrazole scaffolds have been explored for a range of biological activities. Research into similar structures indicates potential value in developing agents for proliferative disorders . The presence of the naphthamide group is a significant structural feature, as aromatic amides are commonly utilized in drug discovery to modulate properties like potency and selectivity by engaging in specific interactions with biological targets . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for the handling and use of this material.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c26-22(17-11-10-15-6-4-5-7-16(15)12-17)23-21-19-13-29(27,28)14-20(19)24-25(21)18-8-2-1-3-9-18/h1-12H,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKDUQZLVHMPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide typically involves a multi-step process. One common synthetic route includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. scaling up the laboratory synthesis process to an industrial scale would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the thienopyrazole or naphthamide moieties.

Scientific Research Applications

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects such as the inhibition of parasite growth in antileishmanial and antimalarial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide are derivatives with variations in the amide substituent. A key comparator is N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide, which replaces the naphthyl group with a phenylacetamide moiety . Below, we dissect the differences and their implications:

Structural Differences

Feature Target Compound (2-naphthamide) Analog (2-phenylacetamide)
Amide Substituent Bulky naphthyl group Smaller phenyl group
Molecular Weight Higher (due to naphthyl) Lower
Aromatic Surface Extended π-system Limited π-system
Hydrogen Bonding Potential for stronger CH-π interactions Weaker CH-π interactions

The naphthyl group introduces steric bulk and enhances aromatic stacking capabilities, which could improve crystallinity or binding affinity in biological targets. In contrast, the phenylacetamide analog’s smaller substituent may increase solubility but reduce thermal stability .

Crystallographic and Hydrogen-Bonding Analysis

Both compounds likely exhibit distinct hydrogen-bonding networks due to their substituents. Graph set analysis (as per Etter’s formalism) would reveal differences in motifs such as R₂²(8) (cyclic dimers) or C(4) (chains), influenced by the naphthyl group’s ability to engage in CH-π interactions . For example:

  • The target compound’s naphthyl moiety may form additional van der Waals contacts or π-stacking, stabilizing its crystal lattice.
  • The phenylacetamide analog might rely more on classical N–H···O hydrogen bonds due to reduced steric hindrance.

Crystallographic refinement using SHELXL and visualization via ORTEP-3 would highlight these differences in bond lengths and angles, particularly in the sulfone and amide regions.

Research Findings and Methodological Considerations

For instance:

  • SHELX programs enable precise refinement of sulfone and amide geometries, critical for comparing bond dissociation energies .
  • Graph set analysis provides a framework for predicting solubility and stability trends based on hydrogen-bonding patterns.

Biological Activity

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a dioxido group and a naphthamide moiety. Its molecular formula is C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 367.42 g/mol. The presence of the dioxido group enhances its stability and reactivity, allowing for various interactions with biological macromolecules.

Property Value
Molecular FormulaC19H17N3O3SC_{19}H_{17}N_{3}O_{3}S
Molecular Weight367.42 g/mol
PurityTypically 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Cyclization : Formation of the thieno[3,4-c]pyrazole core.
  • Functionalization : Introduction of the naphthamide group through various chemical reactions.

Specific reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through interactions with specific molecular targets involved in tumor growth.
  • Antimicrobial Effects : Initial findings suggest efficacy against various microbial strains.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors that are pivotal in inflammation and cancer progression. Ongoing research aims to elucidate these pathways further.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the thieno[3,4-c]pyrazole family. For instance:

  • Study on Anti-inflammatory Activity :
    • A study demonstrated that derivatives of thieno[3,4-c]pyrazole could significantly reduce pro-inflammatory cytokines in vitro.
    • The compound's dioxido functionality was linked to enhanced anti-inflammatory effects compared to other derivatives.
  • Anticancer Research :
    • In vivo studies indicated that the compound inhibited tumor growth in xenograft models.
    • Mechanistic studies revealed that it induces apoptosis in cancer cells via the mitochondrial pathway.

Comparative Analysis

To better understand the uniqueness of this compound compared to other thieno[3,4-c]pyrazole derivatives, the following table summarizes key features:

Compound Name Structure Features Unique Properties
1. N-(5-methylthieno[3,4-c]pyrazol-3-yl)Methyl group substitutionEnhanced lipophilicity
2. N-(1-acetylthieno[3,4-c]pyrazole)Acetyl group at position 1Potential anti-tumor activity
3. N-(5-chlorothieno[3,4-c]pyrazole)Chlorine substitutionIncreased biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.